molecular formula C6H10N2O B8675232 2-(4-Methyl-oxazol-2-yl)-ethylamine

2-(4-Methyl-oxazol-2-yl)-ethylamine

Cat. No.: B8675232
M. Wt: 126.16 g/mol
InChI Key: GFRQKLZAYWIHFK-UHFFFAOYSA-N
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Description

2-(4-Methyl-oxazol-2-yl)-ethylamine is a chemical compound featuring an ethylamine chain linked to a 4-methyloxazole ring, serving as a valuable building block in medicinal chemistry and drug discovery research. The oxazole scaffold is recognized as a privileged structure in the design of novel therapeutic agents due to its favorable physicochemical properties and its role as a bioisostere for amide and ester functionalities . This substitution pattern makes it a versatile intermediate for constructing more complex molecules targeting a range of biological pathways. Research into oxazole-based compounds has demonstrated their significant potential in developing inhibitors for critical disease mechanisms. Recent scientific investigations highlight that oxazole derivatives can function as potent lipophilic radical-trapping antioxidants (RTAs), which are inhibitors of ferroptosis—a form of regulated cell death linked to neurodegenerative diseases, acute kidney injury, and ischemia-reperfusion injury . These inhibitors are designed to possess improved pharmacokinetic properties, such as enhanced blood-brain barrier permeability, making them promising candidates for pre-clinical research in neurological conditions . As a key synthetic intermediate, this compound can be utilized in the synthesis of diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Its reactive amine group allows for facile derivatization through amide bond formation or alkylation, enabling researchers to efficiently explore chemical space and optimize lead compounds . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

2-(4-methyl-1,3-oxazol-2-yl)ethanamine

InChI

InChI=1S/C6H10N2O/c1-5-4-9-6(8-5)2-3-7/h4H,2-3,7H2,1H3

InChI Key

GFRQKLZAYWIHFK-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)CCN

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Oxazole Family

2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethylamine
  • Molecular Formula : C₁₂H₁₄N₂O
  • Molecular Weight : 202.252 g/mol
  • Key Features: Incorporates a phenyl group at the 2-position of the oxazole ring and a methyl group at the 5-position.
Target Compound : 2-(4-Methyl-oxazol-2-yl)-ethylamine (hypothetical data inferred from analogs)
  • Expected Molecular Formula : C₆H₁₀N₂O
  • Expected Molecular Weight : ~126.16 g/mol
  • Key Features : Lacks the phenyl group, reducing steric bulk and hydrophobicity. The methyl group at the 4-position may stabilize the oxazole ring electronically, influencing reactivity in synthesis or biological interactions.

Thiazole-Based Analogues

2-(4-Methylthiazol-2-yl)ethanamine
  • Molecular Formula : C₆H₁₀N₂S
  • Molecular Weight : 142.222 g/mol
  • Thiazoles often exhibit distinct biological activities, such as kinase inhibition or antibacterial effects. The sulfur atom may also enhance metabolic stability compared to oxazoles .

Imidazole and Benzoimidazole Derivatives

2-(1H-Benzo[d]imidazol-2-yl)ethylamine
  • Synthesis : Prepared via condensation of aldehydes with ethylamine derivatives under reflux conditions (Method A) .
2-(Imidazo[1,2-a]pyridin-2-yl)ethylamine
  • Synthesis : Requires prolonged reaction times (48 hours) in toluene (Method B), suggesting lower reactivity compared to oxazole derivatives .
  • Key Features : The pyridine-imidazole hybrid structure may confer basicity and metal-chelating properties.

Catecholamine Derivatives

2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine hydrochloride)
  • Molecular Formula: C₈H₁₂ClNO₂
  • Molecular Weight : 189.64 g/mol
  • Key Features : The catechol (3,4-dihydroxyphenyl) group enables strong hydrogen bonding and redox activity, critical for neurotransmitter function. Unlike oxazole derivatives, dopamine’s polar structure limits blood-brain barrier penetration unless actively transported .

Q & A

(Basic) What are the established synthetic routes for 2-(4-Methyl-oxazol-2-yl)-ethylamine, and how can reaction efficiency be optimized?

Methodological Answer:
Synthesis typically involves oxazole ring formation followed by coupling with ethylamine. A common approach is cyclocondensation of α-haloketones with urea derivatives or via palladium-catalyzed cross-coupling for regioselective oxazole formation. Optimization includes:

  • Design of Experiments (DOE): Systematic variation of catalysts (e.g., Pd(PPh₃)₄), solvents (DMF, THF), and temperatures to maximize yield.
  • Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
    Reference similar ethylamine derivative syntheses in dihydroxyphenyl systems, where oxidation and coupling steps were optimized .

(Basic) What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the oxazole methyl group (δ ~2.4 ppm for CH₃) and ethylamine chain (δ ~3.0 ppm for NH₂).
  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (NH₂ stretch). Compare with IR data for structurally related 2-(2-methoxyethoxy)ethylamine .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

(Advanced) How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?

Methodological Answer:

  • Cross-Validation: Use X-ray crystallography (e.g., SHELXL for refinement ) to resolve ambiguities in bond lengths/angles. For unstable crystals, employ DFT calculations (B3LYP/6-31G*) to model tautomers/conformers.
  • Electron Density Maps: Analyze residual density peaks in SHELX-refined structures to identify disordered regions .
  • Dynamic NMR: Probe temperature-dependent shifts to detect rotational barriers in the ethylamine moiety.

(Advanced) What methodological considerations are critical when assessing the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Studies: Incubate samples at 40°C/75% RH and monitor degradation via HPLC (C18 column, 0.1% TFA/ACN mobile phase).
  • pH-Dependent Stability: Use buffered solutions (pH 1–12) to identify hydrolysis-sensitive regions (e.g., oxazole ring opening). Reference storage protocols for histamine derivatives (2–8°C, inert atmosphere) .

(Advanced) How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the oxazole methyl group?

Methodological Answer:

  • Analog Synthesis: Replace the 4-methyl group with halogens or electron-withdrawing groups to assess steric/electronic effects.
  • Biological Assays: Test analogs in receptor-binding assays (e.g., histamine H1/H3 receptors) using radioligand displacement, as done for 2-(2-thiazolyl)-ethylamine .
  • Computational Docking: Use AutoDock Vina to predict binding affinities to target proteins based on substituent modifications.

(Basic) What are the best practices for ensuring purity during synthesis and isolation?

Methodological Answer:

  • In-Process Monitoring: TLC (silica gel, UV detection) to track reaction progress.
  • Final Purification: Recrystallization from ethanol/water or preparative HPLC with a phenyl-hexyl column.
  • Purity Validation: ≥95% purity confirmed by GC-MS or a molecularly imprinted polymer (MIP) method, as demonstrated for tyramine separation .

(Advanced) What strategies can troubleshoot low yields in the oxazole cyclization step?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to accelerate cyclization.
  • Solvent Optimization: Switch to high-polarity solvents (e.g., DMSO) to stabilize intermediates.
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry. Reference oxidation studies of dihydroxyphenyl-ethylamine derivatives for reaction condition tuning .

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